4,8-Dioxaundecane-1,11-diol
CAS No.: 4161-32-4
Cat. No.: VC3761346
Molecular Formula: C9H20O4
Molecular Weight: 192.25 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 4161-32-4 |
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Molecular Formula | C9H20O4 |
Molecular Weight | 192.25 g/mol |
IUPAC Name | 3-[3-(3-hydroxypropoxy)propoxy]propan-1-ol |
Standard InChI | InChI=1S/C9H20O4/c10-4-1-6-12-8-3-9-13-7-2-5-11/h10-11H,1-9H2 |
Standard InChI Key | SZXVPIADNSVGTK-UHFFFAOYSA-N |
SMILES | C(CO)COCCCOCCCO |
Canonical SMILES | C(CO)COCCCOCCCO |
Introduction
Chemical Structure and Properties
Molecular Structure
4,8-Dioxaundecane-1,11-diol has a linear carbon backbone interspersed with two oxygen atoms at positions 4 and 8, while the terminal carbons (positions 1 and 11) each bear hydroxyl groups. This arrangement can be represented by the SMILES notation C(CO)COCCCOCCCO, which indicates the sequence of atoms and functional groups in the molecule. The compound's structure enables it to function as a bifunctional reagent in organic synthesis, as both terminal hydroxyl groups can participate in various reactions.
The structural features of 4,8-Dioxaundecane-1,11-diol include:
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Two terminal primary hydroxyl groups
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Two ether linkages within the carbon chain
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A flexible aliphatic backbone of nine carbon atoms
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Potential for hydrogen bonding through hydroxyl groups
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Moderate polarity due to the presence of oxygen atoms
Physical Properties
The physical properties of 4,8-Dioxaundecane-1,11-diol are summarized in the following table:
These physical properties indicate that 4,8-Dioxaundecane-1,11-diol is a moderately polar compound with significant thermal stability, as evidenced by its high boiling and flash points. The relatively low LogP value (0.17450) suggests that the compound has moderate hydrophilicity, which is consistent with the presence of both hydrophilic hydroxyl groups and the somewhat hydrophobic carbon chain .
The enthalpy of fusion value of 21.15 kJ/mol, determined through Differential Scanning Calorimetry (DSC) at 263.1 K, provides important thermodynamic information about the compound's phase transition from solid to liquid . This data is particularly relevant for understanding the compound's behavior in various temperature conditions and for formulation studies.
Chemical Properties
The chemical properties of 4,8-Dioxaundecane-1,11-diol are largely determined by its functional groups. The terminal hydroxyl groups can participate in typical alcohol reactions, including:
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Esterification with carboxylic acids or their derivatives
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Oxidation to aldehyde or carboxylic acid functions
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Dehydration reactions leading to unsaturated compounds
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Nucleophilic substitution reactions
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Formation of ethers through condensation
The ether linkages within the molecule are relatively stable under most conditions but can be cleaved under strongly acidic conditions. This selective reactivity allows for controlled chemical modifications at specific sites within the molecule, making it valuable for multistep organic syntheses.
Research Findings
Thermodynamic Studies
Thermodynamic research on 4,8-Dioxaundecane-1,11-diol has provided valuable insights into its physical properties and phase behavior. A notable study by Bedells, Booth, et al. (1991) published in Makromolekulare Chemie investigated the thermal properties of this compound using Differential Scanning Calorimetry (DSC) . Their findings revealed an enthalpy of fusion (ΔfusH) of 21.15 kJ/mol at a temperature of 263.1 K (-10°C) . This thermodynamic data is essential for understanding the compound's behavior in various temperature conditions and its potential applications in thermal processes.
The relatively high enthalpy of fusion suggests significant intermolecular forces in the solid state, likely due to hydrogen bonding between hydroxyl groups of adjacent molecules. This property is particularly relevant when considering the compound's use in materials that undergo temperature fluctuations or in applications where phase transitions are important.
Reactivity Patterns
Research on the reactivity patterns of 4,8-Dioxaundecane-1,11-diol has focused on its behavior in various chemical transformations. The compound's bifunctional nature, with two terminal hydroxyl groups, makes it particularly interesting for studies involving:
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Sequential functionalization of the hydroxyl groups
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Comparative reactivity of the hydroxyl functions in different reaction environments
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Intramolecular reactions facilitated by the specific spacing of the functional groups
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Coordination chemistry with metal ions through the oxygen atoms
These studies contribute to a deeper understanding of the compound's chemical behavior and help guide its application in synthetic chemistry and materials development.
Future Research Directions
The ongoing investigation of 4,8-Dioxaundecane-1,11-diol centers on expanding its applications and optimizing its synthesis. Several promising research directions include:
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Improved Synthetic Routes: Development of more efficient and environmentally friendly methods for synthesizing the compound with higher purity and yield.
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Novel Materials Development: Exploration of the compound's potential in creating new polymeric materials with specific properties, such as controlled hydrophilicity/hydrophobicity or unique thermal characteristics.
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Pharmaceutical Applications: Investigation of the compound's utility in pharmaceutical synthesis, particularly for creating drugs requiring specific spatial arrangements of functional groups.
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Structure-Property Relationships: Systematic studies of how structural modifications to the basic framework of 4,8-Dioxaundecane-1,11-diol affect its physical properties and reactivity, providing insights for designing related compounds with tailored characteristics.
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Catalytic Applications: Exploration of the compound as a ligand in catalytic systems, where its multiple oxygen atoms could coordinate with metal centers to create novel catalysts.
These research directions highlight the continuing scientific interest in 4,8-Dioxaundecane-1,11-diol and its potential to contribute to advances in materials science, organic synthesis, and potentially pharmaceutical development.
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